4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol
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Overview
Description
“4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol” is a chemical compound with the CAS Number: 1909301-23-0 . It has a molecular weight of 221.3 and its molecular formula is C13H19NO2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3/t12-,13?/m1/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 221.3 and its molecular formula is C13H19NO2 .Scientific Research Applications
Enzyme Inhibition
The pyrrolidine ring is known for its enzyme inhibitory properties. Specifically, derivatives of pyrrolidine have been shown to be potent inhibitors of α-glycosidase . This enzyme is involved in the breakdown of carbohydrates and its inhibition can be beneficial in the treatment of diabetes by slowing down glucose absorption.
Stereoselective Synthesis
Due to the chiral nature of the pyrrolidine ring, this compound can be used in stereoselective synthesis to create enantiomerically pure substances . This is crucial in drug development, as different enantiomers of a drug can have different biological activities.
Bioactive Compound Development
The pyrrolidine ring is a common feature in bioactive compounds with various pharmacological profiles. Its incorporation into new compounds can lead to the discovery of novel biologically active molecules .
ADME/Tox Optimization
The introduction of the pyrrolidine ring into drug-like molecules can improve their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. This optimization is essential for the development of safe and effective drugs .
3D Pharmacophore Exploration
The non-planarity of the pyrrolidine ring allows for an increased three-dimensional coverage in pharmacophore exploration. This is beneficial for identifying drug candidates that interact with biological targets in three-dimensional space .
Mechanism of Action
Target of Action
The primary targets of 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol are the ADRA1A, ADRA1B, and ADRA1D genes . These genes encode for the alpha-1-adrenergic receptors, which are crucial in the regulation of blood pressure and other physiological responses .
Mode of Action
Given its structural similarity to other alkylaminophenol compounds, it’s likely that it interacts with its targets by binding to the alpha-1-adrenergic receptors, thereby modulating their activity .
Biochemical Pathways
Considering its targets, it may influence theadrenergic signaling pathway , which plays a key role in cardiovascular function, smooth muscle contraction, and other physiological processes .
Result of Action
Given its potential interaction with alpha-1-adrenergic receptors, it may influence cellular responses such as cell proliferation, apoptosis, and signal transduction .
properties
IUPAC Name |
4-[1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3/t12-,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJGMWSQHQPRG-PZORYLMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C)(C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCN1C)(C2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol |
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